Hexynoic acid STP ester
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Overview
Description
Hexynoic acid STP ester is a water-soluble reagent featuring a terminal propargyl group and a sulfo-tetrafluorophenyl (STP) ester group. This compound is an excellent alternative to conventional N-hydroxysuccinimide (NHS) esters for coupling reactions in aqueous environments. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Preparation Methods
Hexynoic acid STP ester can be synthesized through both chemical and biological methods. The chemical synthesis involves organic synthesis techniques using hexynoic acid and STP groups as raw materials, undergoing multiple reaction steps to produce the final ester . The biological synthesis method utilizes microorganisms or cells as biocatalysts to achieve the desired product .
Chemical Reactions Analysis
Hexynoic acid STP ester undergoes various chemical reactions, primarily involving its propargyl and STP ester groups. The key reactions include:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage.
Acylation: The STP ester group reacts efficiently with primary amines to form acylation products, similar to NHS esters.
Common reagents and conditions used in these reactions include copper catalysts for Click Chemistry and primary amines for acylation reactions. The major products formed are stable triazole linkages and acylated biomolecules .
Scientific Research Applications
Hexynoic acid STP ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and Click Chemistry for labeling and modifying biomolecules.
Medicine: Utilized in drug synthesis, including the development of anticancer and antiviral drugs.
Industry: Applied in the production of high-performance polymers such as polyimides and polyamides.
Mechanism of Action
The mechanism of action of hexynoic acid STP ester involves its unique structural features. The propargyl group participates in Click Chemistry reactions, forming stable triazole linkages with azide-bearing compounds . The STP ester group reacts with primary amines to form acylation products, enhancing the compound’s labeling efficiency in aqueous environments . These reactions influence the compound’s ability to modify biomolecules and facilitate various biochemical processes .
Comparison with Similar Compounds
Hexynoic acid STP ester is compared with other similar compounds, such as:
N-hydroxysuccinimide (NHS) esters: STP esters provide better labeling to hydrolysis ratios in aqueous environments compared to NHS esters.
Pentynoic acid STP ester: Another activated ester used for introducing alkyne groups into peptides and proteins.
Alkyne-PEG activated esters: Used for longer amine linkers compared to this compound.
The uniqueness of this compound lies in its superior water solubility and efficiency in forming stable linkages in aqueous environments, making it a preferred choice for labeling and modifying biomolecules .
Properties
Molecular Formula |
C12H7F4O5S- |
---|---|
Molecular Weight |
339.24 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-hex-5-ynoyloxybenzenesulfonate |
InChI |
InChI=1S/C12H8F4O5S/c1-2-3-4-5-6(17)21-11-7(13)9(15)12(22(18,19)20)10(16)8(11)14/h1H,3-5H2,(H,18,19,20)/p-1 |
InChI Key |
REZIFUYKIHTOIL-UHFFFAOYSA-M |
Canonical SMILES |
C#CCCCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F |
Origin of Product |
United States |
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